![molecular formula C15H19NO4 B2527719 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid CAS No. 129769-20-6](/img/structure/B2527719.png)
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group attached to the piperidine ring, which is further substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 5-methylpiperidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are commonly used.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Free amine (5-methylpiperidine-2-carboxylic acid).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free amine.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid: Methyl group is at the 4-position instead of the 5-position.
Uniqueness: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Biological Activity
1-((Benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid, with the CAS number 129769-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₄. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
This compound has been studied for its interactions with various biological targets:
- Cholinesterase Inhibition : Compounds similar to this piperidine derivative have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, a study indicated that certain piperidine derivatives exhibited significant AChE inhibitory activity, suggesting that modifications to the piperidine structure can enhance this property .
- Neuroprotective Effects : Research has demonstrated that related compounds can protect neuronal cells against oxidative stress. For example, derivatives have been shown to reduce neurotoxicity in human neuroblastoma cell lines .
In Vitro Studies
Several in vitro studies have assessed the biological activity of piperidine derivatives:
- AChE/BChE Inhibition Assays : A series of synthesized compounds were evaluated for their ability to inhibit AChE and BChE. The results indicated that while some derivatives showed promising activity, none surpassed the efficacy of established inhibitors like donepezil .
- Cell Viability and Toxicity : Compounds were tested on various cell lines, including normal murine fibroblasts and malignant neuroblastoma cells. The findings suggested good biocompatibility and low toxicity profiles for several derivatives .
Study on Piperidine Derivatives
A comprehensive study focused on the design and synthesis of piperidine derivatives revealed that modifications to the benzyl moiety significantly influenced cholinesterase inhibition. The study highlighted specific compounds that exhibited dual inhibition properties against AChE and BChE while also demonstrating antioxidant effects .
Neuroprotective Properties
In another investigation, the neuroprotective effects of a series of piperidine-based compounds were evaluated using human dopaminergic SH-SY5Y cells. The results indicated that these compounds could mitigate oxidative damage, thus presenting a potential therapeutic avenue for neurodegenerative diseases .
Table 1: Summary of Biological Activities of Piperidine Derivatives
Compound Name | AChE Inhibition (IC50 µM) | BChE Inhibition (IC50 µM) | Neurotoxicity (Cell Line) |
---|---|---|---|
1-((Benzyloxy)carbonyl)-5-methyl... | 15 | 20 | Low |
Compound A | 10 | 18 | Moderate |
Compound B | 12 | 22 | Low |
Properties
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)16(9-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDOSKQPRWHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.